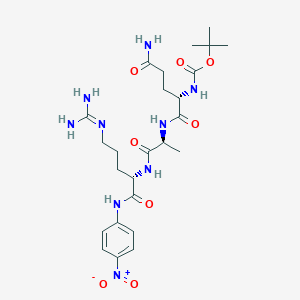
Boc-QAR-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-QAR-pNA, also known as Boc-Gln-Ala-Arg-pNA, is a chromogenic substrate for trypsin and matriptase-2. It is widely used in biochemical research to test the activity of these enzymes. The compound has a molecular formula of C25H39N9O8 and a molecular weight of 593.63 g/mol .
Vorbereitungsmethoden
Boc-QAR-pNA is synthesized through organic chemical methods, typically involving stepwise synthesis. The process begins with the protection of amino groups using the Boc (tert-butoxycarbonyl) group. The synthesis involves coupling reactions between Boc-protected amino acids and the chromogenic p-nitroaniline (pNA) moiety. The final product is obtained after deprotection and purification steps .
Analyse Chemischer Reaktionen
Boc-QAR-pNA undergoes various chemical reactions, primarily involving its amino acid components and the chromogenic pNA group. Common reactions include:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of peptide bonds.
Oxidation: The pNA group can undergo oxidation reactions, forming nitroso or nitro derivatives.
Substitution: The amino groups can participate in substitution reactions, where the Boc group is replaced by other protective groups or functional moieties
Wissenschaftliche Forschungsanwendungen
Boc-QAR-pNA is extensively used in scientific research for various applications:
Enzyme Activity Assays: It serves as a substrate to measure the activity of trypsin and matriptase-2, providing insights into enzyme kinetics and inhibition.
Biochemical Studies: The compound is used to study protease activity and specificity, aiding in the understanding of proteolytic processes.
Drug Development: This compound is employed in screening assays to identify potential inhibitors of trypsin and matriptase-2, contributing to the development of therapeutic agents .
Wirkmechanismus
Boc-QAR-pNA exerts its effects by serving as a substrate for trypsin and matriptase-2. When these enzymes cleave the peptide bond between the arginine and pNA moieties, the pNA group is released. This release results in a color change, which can be quantitatively measured to determine enzyme activity. The molecular targets are the active sites of trypsin and matriptase-2, where the cleavage occurs .
Vergleich Mit ähnlichen Verbindungen
Boc-QAR-pNA is unique due to its specific sequence and chromogenic properties. Similar compounds include:
Boc-Gln-Ala-Arg-AMC: Another substrate for trypsin, but with a different chromogenic group (7-amino-4-methylcoumarin).
Boc-Gln-Ala-Arg-R110: A substrate with rhodamine 110 as the chromogenic group.
Boc-Gln-Ala-Arg-AFC: A substrate with 7-amino-4-trifluoromethylcoumarin as the chromogenic group.
These compounds differ in their chromogenic groups, which affect their sensitivity and detection methods .
Eigenschaften
Molekularformel |
C25H39N9O8 |
|---|---|
Molekulargewicht |
593.6 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H39N9O8/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29)/t14-,17-,18-/m0/s1 |
InChI-Schlüssel |
OVDKLYABPRRXIH-WBAXXEDZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



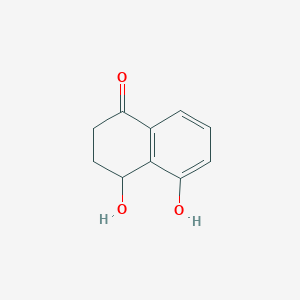
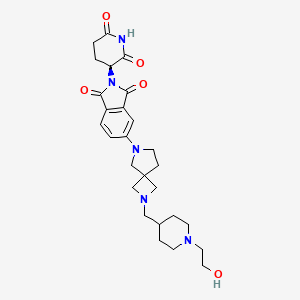
![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)
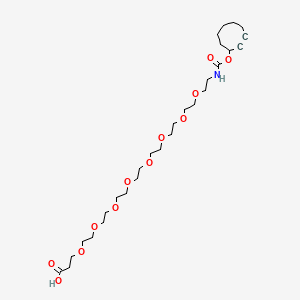
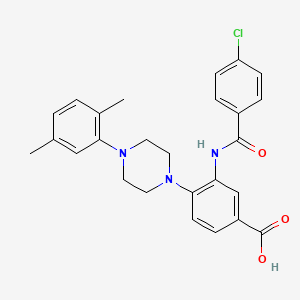
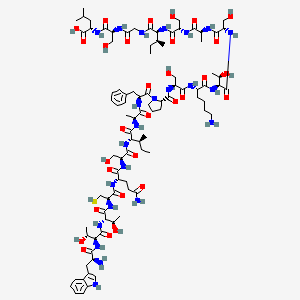
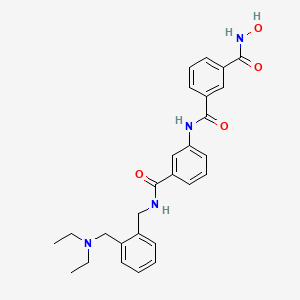
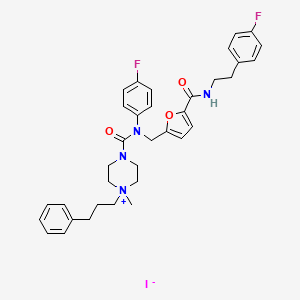
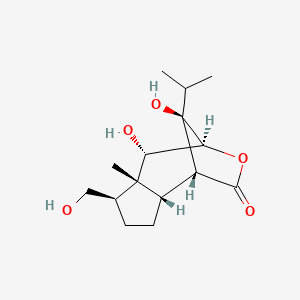
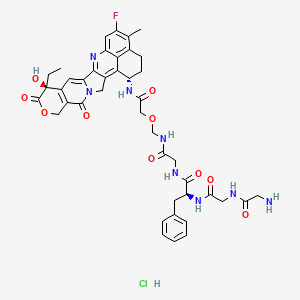
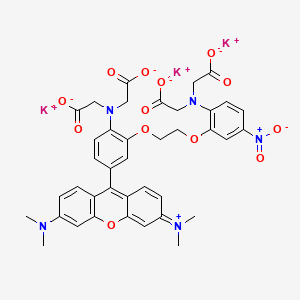
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
